molecular formula C25H29N3O3 B11150413 4-{[4-(3-methoxyphenyl)piperazin-1-yl]carbonyl}-2-(2-methylpropyl)isoquinolin-1(2H)-one

4-{[4-(3-methoxyphenyl)piperazin-1-yl]carbonyl}-2-(2-methylpropyl)isoquinolin-1(2H)-one

Cat. No.: B11150413
M. Wt: 419.5 g/mol
InChI Key: AWBHEBONPSLIEC-UHFFFAOYSA-N
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Description

4-[4-(3-Methoxyphenyl)piperazine-1-carbonyl]-2-(2-methylpropyl)-1,2-dihydroisoquinolin-1-one is a complex organic compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their diverse pharmacological properties and are often used in medicinal chemistry for drug development. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(3-methoxyphenyl)piperazine-1-carbonyl]-2-(2-methylpropyl)-1,2-dihydroisoquinolin-1-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Piperazine Ring: The piperazine ring is formed by reacting 3-methoxyaniline with ethylene glycol in the presence of a catalyst.

    Carbonylation: The piperazine derivative is then subjected to carbonylation using phosgene or a similar reagent to introduce the carbonyl group.

    Isoquinoline Formation: The final step involves the formation of the isoquinoline ring by reacting the intermediate with 2-methylpropylamine under acidic conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of high-pressure reactors for carbonylation and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-[4-(3-Methoxyphenyl)piperazine-1-carbonyl]-2-(2-methylpropyl)-1,2-dihydroisoquinolin-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Halogens, alkylating agents, solvents like dichloromethane or ethanol.

Major Products Formed

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of amines and alcohol derivatives.

    Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

4-[4-(3-Methoxyphenyl)piperazine-1-carbonyl]-2-(2-methylpropyl)-1,2-dihydroisoquinolin-1-one has several scientific research applications, including:

    Medicinal Chemistry: Used in the development of new pharmaceuticals due to its potential therapeutic properties.

    Biological Studies: Investigated for its effects on various biological pathways and its potential as a bioactive compound.

    Chemical Research: Used as a model compound in studying reaction mechanisms and developing new synthetic methodologies.

    Industrial Applications: Potential use in the production of specialty chemicals and intermediates for other chemical processes.

Mechanism of Action

The mechanism of action of 4-[4-(3-methoxyphenyl)piperazine-1-carbonyl]-2-(2-methylpropyl)-1,2-dihydroisoquinolin-1-one involves its interaction with specific molecular targets in biological systems. The compound is known to interact with neurotransmitter receptors, enzymes, and ion channels, modulating their activity. This interaction leads to various physiological effects, including changes in neurotransmitter levels and enzyme activity. The exact pathways and molecular targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Methoxyphenyl)piperazine
  • 1-(4-Methoxyphenyl)piperazine
  • 1-(2,3-Dichlorophenyl)piperazine

Uniqueness

4-[4-(3-Methoxyphenyl)piperazine-1-carbonyl]-2-(2-methylpropyl)-1,2-dihydroisoquinolin-1-one is unique due to its combination of the piperazine and isoquinoline rings, which imparts distinct chemical and biological properties. Compared to similar compounds, it has a more complex structure, which may contribute to its enhanced bioactivity and potential therapeutic applications.

Properties

Molecular Formula

C25H29N3O3

Molecular Weight

419.5 g/mol

IUPAC Name

4-[4-(3-methoxyphenyl)piperazine-1-carbonyl]-2-(2-methylpropyl)isoquinolin-1-one

InChI

InChI=1S/C25H29N3O3/c1-18(2)16-28-17-23(21-9-4-5-10-22(21)24(28)29)25(30)27-13-11-26(12-14-27)19-7-6-8-20(15-19)31-3/h4-10,15,17-18H,11-14,16H2,1-3H3

InChI Key

AWBHEBONPSLIEC-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C=C(C2=CC=CC=C2C1=O)C(=O)N3CCN(CC3)C4=CC(=CC=C4)OC

Origin of Product

United States

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